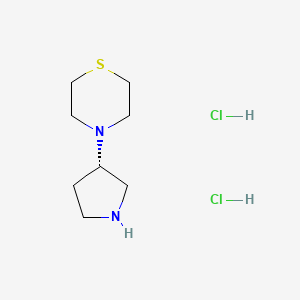

(S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl

Übersicht

Beschreibung

(S)-4-(Pyrrolidin-3-yl)thiomorpholine 2HCl is a chemical compound that has gained significant attention in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a member of the ligand-gated ion channel family. This receptor is widely distributed in the central nervous system (CNS) and has been implicated in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Improved Synthesis for Neurological Disorder Therapeutics

Synthesis and Stability Improvements : An improved synthesis method for 4-aminobutanenitrile, a precursor to pyrrolidine derivatives used in neurological disorder therapeutics, highlights the challenges and advancements in synthesizing such compounds. The study demonstrated a modified Staudinger reduction approach, enhancing yield and stability, which is crucial for developing therapeutics for Parkinson’s and Alzheimer’s diseases (Capon, Avery, Purdey, & Abell, 2020).

Antimycobacterial Applications

Antimycobacterial Agent Design and Synthesis : Research into 1,5-Diaryl-2-ethyl pyrrole derivatives, including thiomorpholine components, revealed their potential as novel antitubercular drugs. This study showcases the structure-activity relationship analyses leading to the discovery of compounds with significant activity against tuberculosis, suggesting the importance of thiomorpholine and pyrrolidine scaffolds in designing antimycobacterial agents (Biava et al., 2009).

Antimicrobial Activity

Development of Bioactive Molecules : The synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivatives indicate the utility of thiomorpholine in creating new bioactive molecules with antimicrobial properties. These compounds were developed through systematic chemical synthesis, underscoring the relevance of thiomorpholine structures in medicinal chemistry for safer and more effective antimicrobial agents (Kardile & Kalyane, 2010).

Corrosion Inhibition

Corrosion Inhibitor Development : The exploration of urea-derived Mannich bases as corrosion inhibitors for mild steel surfaces in acidic environments demonstrates the versatility of pyrrolidine derivatives. These compounds, including pyrrolidine variants, showed high inhibition efficiency, revealing their potential in industrial applications to protect metal surfaces from corrosion (Jeeva et al., 2015).

Inhibition of Thrombin

Thrombin Inhibition for Clotting Disorders : Research into heterocyclic core analogs of thrombin inhibitors identified thiomorpholine analogs as potent inhibitors, showcasing the application of thiomorpholine derivatives in developing treatments for blood clotting disorders. This highlights the compound's role in creating selective and effective inhibitors for therapeutic use (Blizzard et al., 2014).

Eigenschaften

IUPAC Name |

4-[(3S)-pyrrolidin-3-yl]thiomorpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETVELRYQVEVGK-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCSCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N2CCSCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

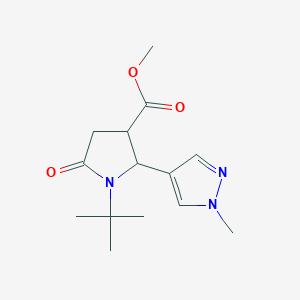

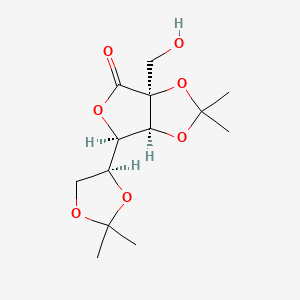

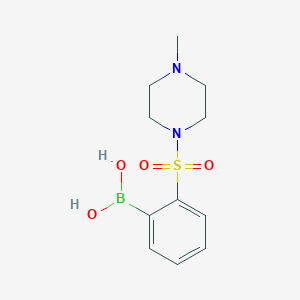

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434000.png)

![3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1434004.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B1434013.png)

![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1434019.png)